3-O-Benzyl Estradiol

説明

Estradiol derivatives, such as 3-O-Benzyl Estradiol, are synthesized and studied for their biochemical properties and potential applications in various fields, excluding direct drug use and dosage considerations. These compounds are of interest due to their structural and functional resemblance to natural estrogen hormones, offering insights into estrogen receptor interactions, synthesis pathways, and physicochemical characteristics.

Synthesis Analysis

The synthesis of estradiol derivatives often involves complex organic reactions aimed at introducing specific functional groups or modifying the steroid nucleus. For example, a benzannulation sequence featuring cycloaddition followed by Ramberg−Backlund rearrangement has been developed for the synthesis of enantiomerically pure estradiol, demonstrating the intricate steps involved in steroid synthesis (Rigby, Warshakoon, & Payen, 1999). This approach may be analogous to synthesizing specific estradiol derivatives like 3-O-Benzyl Estradiol, highlighting the role of targeted chemical reactions in achieving desired molecular structures.

Molecular Structure Analysis

The molecular structure of estradiol derivatives is crucial for their biological activity, with specific functional groups and molecular geometry influencing their interaction with estrogen receptors. Studies on estradiol conjugates, such as those involving luminescent polypyridine complexes, shed light on the importance of structural features in determining the compound's photophysical, electrochemical, and binding properties (Lo, Tsang, & Zhu, 2006). These insights are relevant for understanding the molecular structure analysis of 3-O-Benzyl Estradiol.

Chemical Reactions and Properties

The chemical reactivity of estradiol derivatives, including 3-O-Benzyl Estradiol, encompasses their ability to undergo various chemical transformations. These reactions can modify the steroid's functional groups or overall molecular architecture, impacting its biological activity and physicochemical properties. Research on the synthesis and characterization of polymer-estradiol conjugates illustrates the chemical modifications estradiol derivatives can undergo to improve solubility and potential therapeutic applications (Zovko et al., 2004).

Physical Properties Analysis

The physical properties of estradiol derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and structural configuration. These properties are essential for determining the compound's suitability for specific applications, including pharmaceutical formulations and material science applications. Studies on the physical properties of similar compounds provide valuable insights into understanding the behavior of 3-O-Benzyl Estradiol in different environments.

Chemical Properties Analysis

The chemical properties of 3-O-Benzyl Estradiol, including its acidity, basicity, and reactivity towards other chemical agents, dictate its interactions with biological systems and its stability under various conditions. The synthesis and evaluation of estradiol derivatives for binding affinities and estrogen receptor interactions highlight the significance of chemical properties in determining biological activity (Ye et al., 1993).

科学的研究の応用

Hippocampal Synaptic Transmission : EB rapidly enhances hippocampal synaptic transmission in mice, involving multiple estrogen receptor subtypes (Kumar et al., 2015).

Sleep-Wakefulness Circadian Rhythm : It reduces slow wave sleep and paradoxical sleep appearances in ovariectomized rats, affecting their sleep-wakefulness circadian rhythm (Matsushima & Takeichi, 1990).

Ovulatory Luteinizing Hormone Surge : EB advances the ovulatory luteinizing hormone surge and maintains LH-stimulable adenylyl cyclase activity in the corpora lutea (Day & Birnbaumer, 1980).

Behavioral Effects : It induces anorexia, increased activity, and estrous behavior in rats, suggesting it acts on separate neural substrates to alter these behaviors (Gentry, Wade, & Roy, 1976).

Dopamine Agonists and Stereotypy : EB intensifies stereotypy induced by dopamine agonists in ovariectomized female rats (Chiodo, Caggiula, & Saller, 1981).

Aryl Hydrocarbon Hydroxylase Activity : Estradiol inhibits aryl hydrocarbon hydroxylase-mediated binding of benzo(a)pyrene metabolites to DNA by acting as a non-competitive inhibitor of aryl hydrocarbon hydroxylase activity (Williams & Hendley, 1982).

Cerebellar Cortex Alteration : EB and avosoya improve ovariectomy-induced cerebellar alteration, and mesenchymal stem cells show promising results in this field (Ahmed, Abdelrahman, & Shalaby, 2017).

Reinforcement T-Maze Alternation : Estradiol improves performance during reinforcement T-maze alternation acquisition and prevents impairments induced by scopolamine (Fader, Hendricson, & Dohanich, 1998).

Cognitive Performance and Prefrontal Cortex Morphology : Estradiol, tamoxifen, and raloxifene improve prefrontal cortex-related cognitive performance and modulate prefrontal cortex morphology in ovariectomized rats (Velázquez-Zamora, Garcia-Segura, & González-Burgos, 2012).

Postmenopausal Treatment Effects : Different estradiol release kinetics can reduce undesired effects in postmenopausal women, such as uterine and mammary gland proliferation and hepatic estrogenicity (Otto et al., 2012).

将来の方向性

The future directions of research on 3-O-Benzyl Estradiol could involve further exploration of its antiproliferative properties and potential applications in the treatment of gynecological cancers . Additionally, the cross talk between estrogen receptor and human epidermal growth factor receptor (HER2) signaling pathways suggests that combinatory therapies may hold the key to enhancement of treatment responses .

特性

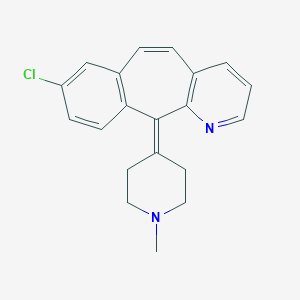

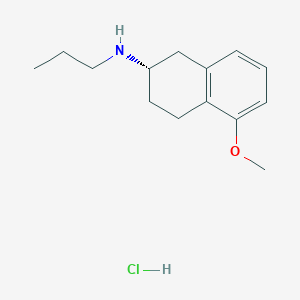

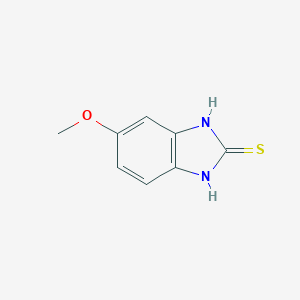

IUPAC Name |

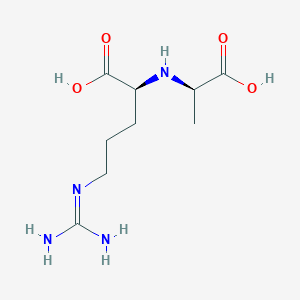

(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-24,26H,7,9,11-14,16H2,1H3/t21-,22-,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTONJCQNAMVMHS-VAFBSOEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461450 | |

| Record name | 3-O-Benzyl Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Benzyl Estradiol | |

CAS RN |

14982-15-1 | |

| Record name | 3-O-Benzyl Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)